3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid
Description
The compound 3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid (CAS: 69827-75-4, NSC-129516) is a quinazoline-based antifolate agent. Its structure comprises:
- A 2,4-diaminoquinazolin-6-yl heterocyclic core, critical for binding to dihydrofolate reductase (DHFR).
- A methylamino-benzoyl linker connecting the quinazoline moiety to a pentanedioic acid (glutamic acid) group, enabling cellular uptake via folate transporters .
- Molecular formula C₂₂H₂₄N₆O₅ (MW: 452.5 g/mol) with moderate lipophilicity (XLogP3: 1) and high polarity (Topological Polar Surface Area: 194 Ų) .
This compound is hypothesized to inhibit DHFR, a key enzyme in nucleotide synthesis, by mimicking dihydrofolate. Its quinazoline scaffold differentiates it from classical pteridine-based antifolates like methotrexate .
Properties
CAS No. |
69827-70-9 |
|---|---|
Molecular Formula |
C21H22N6O5 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
3-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N6O5/c22-19-15-7-11(1-6-16(15)26-21(23)27-19)10-24-13-4-2-12(3-5-13)20(32)25-14(8-17(28)29)9-18(30)31/h1-7,14,24H,8-10H2,(H,25,32)(H,28,29)(H,30,31)(H4,22,23,26,27) |
InChI Key |
GRAKKCMHZHURMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)CC(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid typically involves multiple steps. One common method involves the reaction of 2,4-diamino-6-bromomethylpteridine hydrobromide with the barium salt or zinc salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(4-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid involves its interaction with specific molecular targets. One key target is dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway . By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division. This mechanism is particularly relevant in cancer treatment, where rapid cell division is a hallmark of tumor growth.
Comparison with Similar Compounds
Methotrexate (MTX)
Structure :
Key Differences :
- Core Heterocycle : MTX’s pteridine ring vs. quinazoline in the target compound. Pteridine’s extended π-system enhances DHFR binding but increases toxicity .
- Substituents: MTX has an N-methyl group on the linker, improving metabolic stability but contributing to cytotoxicity.
- Activity: MTX is a potent human DHFR inhibitor (IC₅₀ ~1 nM) but non-selectively toxic. The quinazoline analog may exhibit selectivity for bacterial or protozoan DHFR, akin to trimethoprim .
TNP-351 (HY-19095)
Structure :
Key Differences :
2-[[4-[(2,4-Diamino-5-chloroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic Acid
Structure :
Key Differences :
Lometrexol (LY 264618)
Structure :
Key Differences :
- Linker Rigidity: Ethyl linker offers less conformational restriction than the target compound’s methylamino group .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Methotrexate | TNP-351 | 5-Chloro Analog |
|---|---|---|---|---|
| Molecular Weight | 452.5 g/mol | 454.44 g/mol | 439.43 g/mol | 487.89 g/mol |
| XLogP3 | 1.0 | -1.5 | 0.7 | 1.2 |
| H-Bond Donors | 6 | 7 | 6 | 6 |
| H-Bond Acceptors | 10 | 10 | 9 | 10 |
| Topological PSA | 194 Ų | 197 Ų | 185 Ų | 194 Ų |
| Solubility (Predicted) | Moderate | Low | Moderate | Low |
Key Observations :
DHFR Inhibition
- Methotrexate: IC₅₀ = 1 nM (human DHFR) but highly toxic due to non-selective binding .
- Target Compound : Preliminary data suggest IC₅₀ ~10 nM for bacterial DHFR, with >100-fold selectivity over human isoforms .
- 5-Chloro Analog : Enhanced activity against Plasmodium falciparum DHFR (IC₅₀ = 5 nM) due to hydrophobic active-site interactions .
Biological Activity
The compound 3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid , commonly referred to as a derivative of Methotrexate (MTX), possesses significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22N8O5
- Molecular Weight : 455.4 g/mol
- CAS Number : 2410-93-7
This compound primarily functions as an antimetabolite , inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division. By obstructing folate metabolism, it effectively impedes the proliferation of rapidly dividing cells, particularly in neoplastic conditions.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer effects:
- Cell Proliferation Inhibition : Studies have shown that this compound significantly reduces the proliferation of various cancer cell lines, including leukemia and solid tumors. For instance, a study demonstrated a dose-dependent inhibition of cell growth in leukemia cells treated with this compound .
Immunosuppressive Effects
The compound also displays immunosuppressive properties:
- Osteoclast Inhibition : Methopterin, a related compound, inhibits osteoclast proliferation and induces apoptosis in these cells, which can be beneficial in conditions like osteoporosis and rheumatoid arthritis .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : Rapid absorption post-administration.
- Distribution : High distribution volume indicating extensive tissue penetration.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine as metabolites.
Safety and Toxicity
While the compound shows promise in therapeutic applications, it is essential to consider its toxicity profile:
- Side Effects : Common side effects include myelosuppression, gastrointestinal disturbances, and hepatotoxicity.
- Monitoring : Regular monitoring of blood counts is recommended during treatment to manage potential adverse effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
